molecular formula C24H27NO5S B14320433 2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate CAS No. 104500-07-4

2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate

Cat. No.: B14320433
CAS No.: 104500-07-4
M. Wt: 441.5 g/mol
InChI Key: ILCSXLQSNFIULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benz(a)anthracene moiety, making it a subject of interest in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate typically involves multiple steps. The initial step often includes the formation of the benz(a)anthracene moiety, followed by the introduction of the amino group and the propanediol backbone. The final step involves the methanesulfonation of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate involves its interaction with specific molecular targets. The compound may bind to proteins or nucleic acids, affecting their function and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and enzymatic activity modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benz(a)anthracen-7-ylmethyl)amino)-2-methyl-1,3-propanediol methanesulfonate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations .

Properties

CAS No.

104500-07-4

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(benzo[a]anthracen-7-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid

InChI

InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-22-19-9-5-3-7-17(19)12-21-18-8-4-2-6-16(18)10-11-20(21)22;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4)

InChI Key

ILCSXLQSNFIULT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)NCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.